molecular formula C15H9Cl2N3O2 B2583076 2,4-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide CAS No. 880791-74-2

2,4-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No.: B2583076
CAS No.: 880791-74-2
M. Wt: 334.16
InChI Key: VXXNETJXULZOEN-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzene ring, and a phenyl-substituted oxadiazole ring attached to the amide nitrogen

Preparation Methods

The synthesis of 2,4-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The starting material, 2,4-dichlorobenzene, is nitrated to form 2,4-dichloronitrobenzene.

    Reduction: The nitro group is then reduced to an amine group, yielding 2,4-dichloroaniline.

    Diazotization and Coupling: The amine is diazotized and coupled with a phenyl-substituted oxadiazole to form the desired product.

    Acylation: Finally, the product is acylated to form this compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance scalability.

Chemical Reactions Analysis

2,4-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,4-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

2,4-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can be compared with other similar compounds, such as:

    2,4-dichloro-N-(4-phenyl-1,2,5-thiadiazol-3-yl)benzamide: This compound has a thiadiazole ring instead of an oxadiazole ring, which may result in different chemical and biological properties.

    2,4-dichloro-N-(4-phenyl-1,2,5-triazol-3-yl)benzamide:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2,4-dichloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3O2/c16-10-6-7-11(12(17)8-10)15(21)18-14-13(19-22-20-14)9-4-2-1-3-5-9/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXNETJXULZOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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